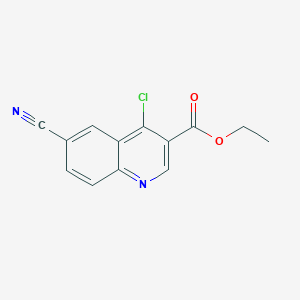

4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H9ClN2O2 and a molecular weight of 260.68 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroquinoline-3-carboxylic acid with cyanogen bromide in the presence of a base to introduce the cyano group at the 6-position. This is followed by esterification with ethanol to form the ethyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).

Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

Substitution: Formation of 4-amino-6-cyanoquinoline-3-carboxylic acid ethyl ester or 4-thio-6-cyanoquinoline-3-carboxylic acid ethyl ester.

Reduction: Formation of 4-chloro-6-aminoquinoline-3-carboxylic acid ethyl ester.

Oxidation: Formation of this compound N-oxide.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound has been identified as a potential anti-cancer agent due to its ability to inhibit the activity of protein tyrosine kinases (PTKs). These enzymes play a critical role in cell signaling pathways that regulate cell growth and division. Abnormal activation of PTKs is often implicated in cancer progression. Studies have shown that 4-chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester can inhibit specific PTKs associated with various cancers, including breast and ovarian cancers linked to the erbB-2 oncogene .

Treatment of Polycystic Kidney Disease

In addition to its anticancer properties, this compound is also being investigated for its potential in treating polycystic kidney disease (PKD). The inhibition of PTKs can help regulate cell proliferation and mitigate the effects of this genetic disorder, which is characterized by the formation of cysts in the kidneys .

Inhibition Studies

Research has demonstrated the efficacy of this compound in preclinical models. For instance, studies involving human cancer cell lines have shown that treatment with this compound resulted in significant reductions in cell viability and proliferation rates, indicating its potential as a therapeutic agent .

Clinical Implications

While most studies are currently at the preclinical stage, the promising results suggest that further clinical trials could validate its effectiveness in humans. The focus on PTK inhibition aligns with current trends in targeted cancer therapies, where specificity can lead to fewer side effects compared to traditional chemotherapy .

Summary of Applications

| Application | Description |

|---|---|

| Anticancer Agent | Inhibits protein tyrosine kinases associated with various cancers (e.g., breast, ovarian) |

| Treatment for Polycystic Kidney Disease | Regulates cell proliferation related to cyst formation |

| Mechanism of Action | Inhibits receptor tyrosine kinases (e.g., EGF-R, ECK) to prevent uncontrolled cell growth |

Wirkmechanismus

The mechanism of action of 4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The quinoline ring system can interact with various biological macromolecules, affecting their function and activity. The presence of the chloro and cyano groups can enhance its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloroquinoline-3-carboxylic acid

- 6-Cyanoquinoline-3-carboxylic acid

- 4-Chloro-6-cyanoquinoline

Uniqueness

4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester is unique due to the combination of the chloro, cyano, and ethyl ester functional groups. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in organic synthesis. Compared to its analogs, it offers enhanced reactivity and potential for diverse applications in medicinal and materials chemistry .

Biologische Aktivität

4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester (CAS No. 403841-76-9) is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline ring with a chloro and cyano substituent, which are known to enhance biological activity. The molecular formula is C12H10ClN2O2, and its structure can be represented as follows:

The biological activity of this compound primarily involves inhibition of specific protein kinases. Research indicates that compounds with similar structures often target growth factor receptor protein tyrosine kinases (PTKs), which are implicated in various cancers and diseases characterized by uncontrolled cell growth . The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, in vitro studies reported an IC50 value indicating effective inhibition at low micromolar concentrations .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against a range of pathogens, although specific data on minimum inhibitory concentrations (MIC) is still needed for comprehensive understanding .

Other Biological Activities

Research also points towards potential anti-inflammatory and antiviral activities associated with this compound. These activities are linked to its ability to modulate various biochemical pathways involved in inflammation and viral replication .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A study investigated the effects of this compound on breast cancer cells. The compound was found to induce apoptosis and inhibit cell cycle progression, demonstrating its potential as a therapeutic agent for breast cancer treatment.

- Antimicrobial Evaluation : In vitro tests using the disc diffusion method showed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values comparable to standard antibiotics .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-6-cyanoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-11-4-3-8(6-15)5-9(11)12(10)14/h3-5,7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLHDJRQDXYJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.